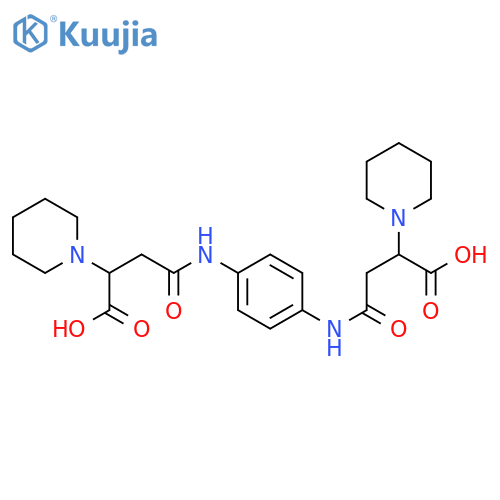Cas no 883264-98-0 (3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid)

883264-98-0 structure
商品名:3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid
CAS番号:883264-98-0
MF:C24H34N4O6
メガワット:474.549966335297
CID:5438332
3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- MAQRLGNCVJIFJH-UHFFFAOYSA-N
- 3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid
-
- インチ: 1S/C24H34N4O6/c29-21(15-19(23(31)32)27-11-3-1-4-12-27)25-17-7-9-18(10-8-17)26-22(30)16-20(24(33)34)28-13-5-2-6-14-28/h7-10,19-20H,1-6,11-16H2,(H,25,29)(H,26,30)(H,31,32)(H,33,34)
- InChIKey: MAQRLGNCVJIFJH-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(N1CCCCC1)CC(NC1=CC=C(NC(=O)CC(C(O)=O)N2CCCCC2)C=C1)=O
3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3177-0036-1mg |
3-({4-[3-carboxy-3-(piperidin-1-yl)propanamido]phenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid |
883264-98-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 |
3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
883264-98-0 (3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬